![molecular formula C10H10Cl2IN3O B13100320 5,7-Dichloro-1-(2-ethoxyethyl)-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13100320.png)
5,7-Dichloro-1-(2-ethoxyethyl)-3-iodo-1H-pyrazolo[3,4-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dichloro-1-(2-ethoxyethyl)-3-iodo-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that features a pyrazolo[3,4-c]pyridine core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-1-(2-ethoxyethyl)-3-iodo-1H-pyrazolo[3,4-c]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dichloropyridine and 5-aminopyrazole.
Formation of Pyrazolo[3,4-c]pyridine Core: The pyrazolo[3,4-c]pyridine core is formed through a cyclization reaction involving 5-aminopyrazole and 3,5-dichloropyridine under acidic conditions.
Ethoxyethyl Substitution: The ethoxyethyl group is introduced via an alkylation reaction using an appropriate ethoxyethylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
5,7-Dichloro-1-(2-ethoxyethyl)-3-iodo-1H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The iodine atom allows for coupling reactions such as Suzuki-Miyaura coupling, leading to the formation of biaryl derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide and potassium permanganate are used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Coupling Reagents: Palladium catalysts and boronic acids are used in coupling reactions.
Major Products Formed
Substituted Derivatives: Various substituted derivatives are formed depending on the nucleophiles used in substitution reactions.
Oxidized and Reduced Forms: Different oxidation states and reduced forms of the compound are obtained through oxidation and reduction reactions.
Biaryl Compounds: Biaryl derivatives are formed through coupling reactions.
Applications De Recherche Scientifique
5,7-Dichloro-1-(2-ethoxyethyl)-3-iodo-1H-pyrazolo[3,4-c]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug discovery, particularly for its anti-inflammatory and anticancer properties.
Material Science: It is explored for use in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Biological Studies: The compound is used in biological studies to understand its interactions with various biomolecules and its effects on cellular processes.
Chemical Synthesis: It serves as a building block in the synthesis of more complex heterocyclic compounds and natural product analogs.
Mécanisme D'action
The mechanism of action of 5,7-Dichloro-1-(2-ethoxyethyl)-3-iodo-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It modulates signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.
Biological Effects: The compound exerts its effects by inhibiting the activity of key enzymes and receptors, leading to reduced inflammation and cancer cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,7-Dichloro-1H-pyrazolo[3,4-c]pyridine: Lacks the ethoxyethyl and iodine substituents, resulting in different chemical properties and reactivity.
3-Iodo-1H-pyrazolo[3,4-c]pyridine: Lacks the chlorine and ethoxyethyl substituents, affecting its biological activity and applications.
1-(2-Ethoxyethyl)-3-iodo-1H-pyrazolo[3,4-c]pyridine:
Uniqueness
5,7-Dichloro-1-(2-ethoxyethyl)-3-iodo-1H-pyrazolo[3,4-c]pyridine is unique due to the combination of chlorine, iodine, and ethoxyethyl substituents, which confer distinct chemical properties and enhance its versatility in various applications. The presence of multiple reactive sites allows for diverse chemical modifications and the exploration of its potential in different scientific fields.
Propriétés
Formule moléculaire |
C10H10Cl2IN3O |
|---|---|
Poids moléculaire |
386.01 g/mol |
Nom IUPAC |
5,7-dichloro-1-(2-ethoxyethyl)-3-iodopyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C10H10Cl2IN3O/c1-2-17-4-3-16-8-6(10(13)15-16)5-7(11)14-9(8)12/h5H,2-4H2,1H3 |
Clé InChI |
DLTLXJJSCPDWQK-UHFFFAOYSA-N |
SMILES canonique |
CCOCCN1C2=C(N=C(C=C2C(=N1)I)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



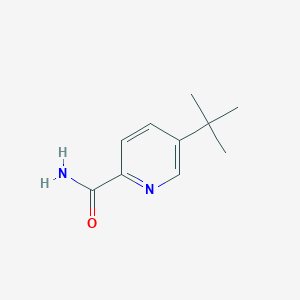
![2-(4-(4-Amino-2-methoxy-5-oxo-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)phenyl)-2-methylpropanenitrile](/img/structure/B13100268.png)
![(2R,3R)-2,3-Diethyl-1,2,3,4-tetrahydropyrido[2,3-B]pyrazine](/img/structure/B13100271.png)
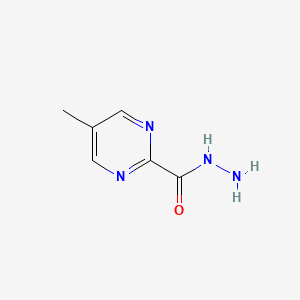
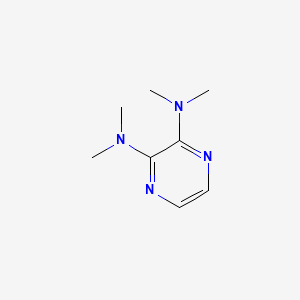
![2-[3-(4-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13100286.png)
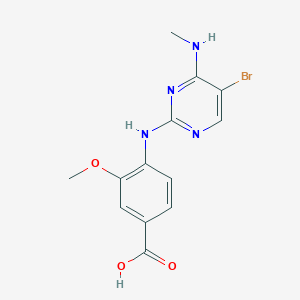

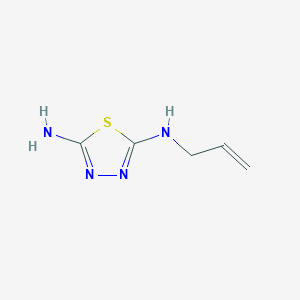
![1-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]piperazine;dihydrochloride](/img/structure/B13100311.png)
![6,7-Dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carbaldehyde](/img/structure/B13100318.png)


